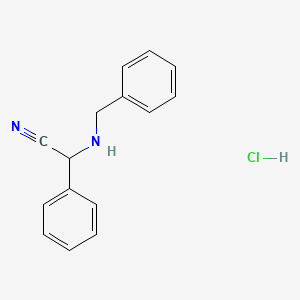

2-(Benzylamino)-2-phenylacetonitrile hydrochloride

CAS No.: 4918-06-3

Cat. No.: VC11714415

Molecular Formula: C15H15ClN2

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4918-06-3 |

|---|---|

| Molecular Formula | C15H15ClN2 |

| Molecular Weight | 258.74 g/mol |

| IUPAC Name | 2-(benzylamino)-2-phenylacetonitrile;hydrochloride |

| Standard InChI | InChI=1S/C15H14N2.ClH/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13;/h1-10,15,17H,12H2;1H |

| Standard InChI Key | LEUYYYHBSZDGIE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Benzylamino)-2-phenylacetonitrile hydrochloride features a central acetonitrile backbone substituted with benzylamino (C₆H₅CH₂NH–) and phenyl (C₆H₅–) groups. The hydrochloride salt form enhances its crystallinity and stability, facilitating handling in laboratory settings. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 4918-06-3 |

| Molecular Formula | C₁₅H₁₅ClN₂ |

| Molecular Weight | 258.74 g/mol |

| IUPAC Name | 2-(benzylamino)-2-phenylacetonitrile; hydrochloride |

| SMILES | C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2.Cl |

| InChI Key | LEUYYYHBSZDGIE-UHFFFAOYSA-N |

| PubChem CID | 57364389 |

The nitrile group (–C≡N) and protonated benzylamino group (–NH⁺(C₆H₅CH₂)) contribute to its reactivity, enabling nucleophilic and electrophilic transformations.

Synthesis Methodologies

Conventional Alkylation Approaches

The compound is synthesized via alkylation of 2-phenylacetonitrile derivatives. A representative pathway involves:

-

Substrate Preparation: Benzylamine reacts with 2-bromo-2-phenylacetonitrile in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Alkylation: The reaction proceeds at 60°C for 12 hours, with triethylamine as a base to scavenge HBr.

-

Salt Formation: The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Reaction Equation:

Patent-Inspired Innovations

Recent patents describe optimized protocols for analogous nitriles, offering insights into scalability:

-

CN103342662B: Alkoxide-mediated decomposition of intermediates (e.g., phenyl alkyl ethyl cyanacetates) achieves >97% conversion at 70–80°C, minimizing byproducts .

-

CN109415306A: Condensation of benzyl cyanide with ketones using sodium alkoxide catalysts under azeotropic conditions enhances yield and purity .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound serves as a precursor for anticoagulants (e.g., indobufen) and anticancer agents (e.g., aminoglutethimide) . Its nitrile group undergoes:

-

Hydrolysis: To carboxylic acids or amides.

-

Cycloaddition: Participation in Huisgen reactions to form triazoles.

Agrochemical Development

Derivatives functionalized at the amino group exhibit herbicidal and fungicidal activities. For example:

-

Herbicidal Analogues: Substituents on the benzyl ring modulate lipid biosynthesis inhibition.

-

Fungicides: Thioether derivatives show efficacy against Phytophthora infestans.

Physicochemical Properties

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 192–195°C (decomposes) | Differential Scanning Calorimetry |

| Solubility | 48 mg/mL in DMSO | 25°C |

| Partition Coefficient (logP) | 2.84 | Octanol/water |

| pKa | 8.9 (amino group) | Aqueous solution |

The hydrochloride salt’s hygroscopicity necessitates storage in desiccators under inert atmospheres.

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 190°C, with major mass loss at 250°C due to HCl evolution and nitrile breakdown.

Hydrolytic Sensitivity

In aqueous media (pH < 3), the nitrile group slowly hydrolyzes to the corresponding amide (t₁/₂ = 72 hours at 25°C). Alkaline conditions (pH > 10) accelerate degradation via nucleophilic attack.

Future Research Directions

-

Derivatization Studies: Exploring substituents on the benzyl and phenyl rings to enhance bioactivity.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce E-factors.

-

Computational Modeling: DFT studies to predict reactivity and optimize reaction pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume